molecular formula C4H4N2OS B001096 2-Thiouracil CAS No. 141-90-2

2-Thiouracil

Cat. No. B001096
CAS RN: 141-90-2
M. Wt: 128.15 g/mol
InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Thiouracil has been achieved through various methods, including a one-pot method that reported a yield of up to 54.7% under optimal conditions. This method involves the reaction of thiourea with ethyl acetate, sodium methoxide, and ethyl formate in toluene at controlled temperatures, highlighting the efficiency of synthesizing 2-Thiouracil with accessible reagents and straightforward procedures (Zhong Guang-xiang, Chen Zuozuo, & Zhou Cheng-cheng, 2010).

Molecular Structure Analysis

The molecular structure of 2-Thiouracil has been elucidated through computational studies, including density functional theory (DFT) methods. These studies have shown that 2-Thiouracil exhibits slight differences in water distribution around its molecule compared to uracil, affecting its bond lengths and atomic charges. The presence of a thio-substituted uracil ring makes it less adaptable to different environments than the unsubstituted uracil molecule (M. Alcolea Palafox, A. M. Franklin Benial, & V. K. Rastogi, 2019).

Chemical Reactions and Properties

2-Thiouracil's reactivity with tungsten carbonyl highlights its coordination chemistry, showcasing its ability to form complexes with metals. The synthesis of 2-thiouracil derivatives of tungsten carbonyl demonstrates its potential in creating novel compounds through the interaction with the exocyclic sulfur atom. This research provides insights into the chelation and dechelation processes involving 2-Thiouracil and metal centers, offering a foundation for further exploration of its chemical reactivity (D. Darensbourg, B. Frost, A. Derecskei-Kovacs, & J. Reibenspies, 1999).

Physical Properties Analysis

The physical properties of 2-Thiouracil, including its spectroscopic characteristics, have been determined through a combination of experimental and computational methods. The accurate molecular structure and spectroscopic properties, such as rotational spectra, have been obtained, demonstrating the capability of joint experimental-computational approaches in providing detailed insights into the physical properties of small biomolecules like 2-Thiouracil (C. Puzzarini, M. Biczysko, V. Barone, I. Peña, C. Cabezas, & J. Alonso, 2013).

Chemical Properties Analysis

The electrochemical properties of 2-Thiouracil have been explored through studies focusing on its reduction mechanism. These studies reveal that 2-Thiouracil exhibits strong tendencies for adsorption and association on electrode surfaces, though it is not electroreducible in aqueous solutions. The research into its electrochemical behavior opens avenues for understanding the interactions of 2-Thiouracil with other chemical species and its potential applications in electro-organic synthesis (M. Wrona, 1983).

Safety And Hazards

2-Thiouracil is considered hazardous and potentially carcinogenic. It falls under Carcinogenicity Category 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), indicating that it is suspected of causing cancer .

Future Directions

2-Thiouracil remains in use despite the advent of more potent and safer antithyroid drugs . It has been extensively studied for its potential as an antithyroid agent . Future research may focus on its potential applications in various fields .

properties

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
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InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2OS
Source PubChem
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DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
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Molecular Weight

128.15 g/mol
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Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
Record name 2-THIOURACIL
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Mechanism of Action

ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/
Record name 2-THIOURACIL
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Product Name

2-Thiouracil

Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS RN

141-90-2
Record name Thiouracil
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Record name Thiouracil
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Record name 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-
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Record name THIOURACIL
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Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
Record name 2-THIOURACIL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
M Ruckenbauer, S Mai, P Marquetand… - The Journal of chemical …, 2016 - pubs.aip.org
… , the calculated spectrum of 2-thiouracil agrees very well with … The excited-state photoelectron spectra of 2-thiouracil show … photodynamic processes existing in 2-thiouracil. Especially, …
Number of citations: 50 pubs.aip.org
OA Fathalla, SM Awad, MS Mohamed - Archives of pharmacal research, 2005 - Springer
… and antifungal activity of some novel 2-thiouracil derivatives substituted at 5-position due to … According to activity of the known used compounds we can find that 2-thiouracil itself has a …
Number of citations: 115 link.springer.com
ERT Tiekink - Zeitschrift für Kristallographie, 1989 - degruyter.com
… A view of the unit cell contents for 2-thiouracil is shown in Figure 2 from which can be seen the substantial lateral hydrogen bonding between the centrosymmetrically related molecules. …
Number of citations: 55 www.degruyter.com
JP Gobbo, AC Borin - Computational and Theoretical Chemistry, 2014 - Elsevier
The photochemical reaction path approach and the CASPT2//CASSCF protocol have been employed to investigate the nonadiabatic photophysics and photochemistry of 2-thiouracil, …
Number of citations: 53 www.sciencedirect.com
OA Fathalla, WA Zaghary, HH Radwan… - Archives of pharmacal …, 2002 - Springer
… It has been found that 2-thiouracil in conentration of 25 and 50 mg/100 ml media completely … We developed here a program aimed to synthesize novel 2-thiouracil derivatives hoping …
Number of citations: 58 link.springer.com
MAVR da Silva, LMPF Amaral, P Szterner - The Journal of Chemical …, 2013 - Elsevier
… 2-Thiouracil, as a chemically modified analogue of a DNA base, is of interest … 2-thiouracil has been explained on the basis of its ready incorporation into the nucleic acid [2]: 2-thiouracil …
Number of citations: 30 www.sciencedirect.com
JA Sánchez-Rodríguez, A Mohamadzade… - Physical Chemistry …, 2017 - pubs.rsc.org
… , the photodynamics of thiobases like 2-thiouracil populate the triplet manifold with near … surfaces defining the relaxation dynamics of 2-thiouracil in both gas and condensed phases, as …
Number of citations: 64 pubs.rsc.org
KP Prasanthkumar, CH Suresh… - The Journal of …, 2012 - ACS Publications
… , 6-methyl-2-thiouracil, 6-n-propyl-2-thiouracil, and 6-phenyl-2-thiouracil are effective for the … of 6-n-propyl-2-thiouracil and 6-methyl-2-thiouracil can be attributed to the inhibition of …
Number of citations: 27 pubs.acs.org
S Mai, P Marquetand, L González - The Journal of Physical …, 2015 - ACS Publications
… quantum chemical calculations on 2-thiouracil, employing large … The results suggest that the main relaxation path for 2-thiouracil … An important finding is that 2-thiouracil shows strong …
Number of citations: 71 pubs.acs.org
CF Beck, GJ Howlett - Journal of Molecular Biology, 1977 - Elsevier
… of partial or complete uracil starvation 2-thiouracil is effectively incorporated into the RNA of … by 2-thiouracil followed by misrecognition during translation. We suggest that 2-thiouracil in …
Number of citations: 34 www.sciencedirect.com

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